NOS Isoform Inhibition Profile: 5-Bromo-6-nitroindoline Exhibits Sub-Micromolar iNOS Activity
5-Bromo-6-nitroindoline demonstrates measurable inhibitory activity against human inducible nitric oxide synthase (iNOS) with an IC50 of 210 nM in human DLD1 cells [1][2]. While the parent scaffold 6-nitroindoline is documented as a reactant for melatonin receptor antagonist synthesis rather than as a direct NOS inhibitor , the addition of bromine at the 5-position confers measurable enzyme inhibition. For procurement decisions in NOS-related research, this compound offers an entry point for structure-activity relationship (SAR) exploration where the bromine substituent provides both a synthetic handle and measurable target engagement.
| Evidence Dimension | Inhibition of human inducible nitric oxide synthase (iNOS) |
|---|---|
| Target Compound Data | IC50 = 210 nM |
| Comparator Or Baseline | 6-Nitroindoline: Not reported as a direct NOS inhibitor; utilized for melatonin receptor antagonist synthesis |
| Quantified Difference | Qualitative difference: bromine substitution confers measurable iNOS inhibition |
| Conditions | Human iNOS expressed in human DLD1 cells, 1 hr incubation |
Why This Matters
This provides a quantitative starting point for medicinal chemistry programs targeting iNOS, with the bromine atom enabling subsequent SAR exploration via cross-coupling chemistry.
- [1] BindingDB. BDBM50372233 (CHEMBL436643). Affinity Data: IC50 = 210 nM. Target: Nitric oxide synthase, inducible (Human). Assay: Inhibition of human iNOS expressed in human DLD1 cells after 1 hr. View Source
- [2] ChEMBL Database. CHEMBL436643. Bioactivity data for iNOS inhibition. Curated by Adolor. View Source
